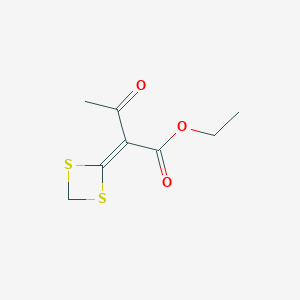

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate

Descripción

Propiedades

IUPAC Name |

ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S2/c1-3-11-7(10)6(5(2)9)8-12-4-13-8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAILEVWWOWVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1SCS1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558067 | |

| Record name | Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120596-96-5 | |

| Record name | Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Enolate Formation and Alkylation

A common initial step is the generation of the enolate anion from ethyl 3-oxobutanoate using a strong base such as sodium ethoxide in ethanol. This step is crucial for subsequent alkylation or condensation reactions.

- Procedure:

- Dissolve sodium ethoxide in ethanol under stirring until fully dissolved.

- Add ethyl 3-oxobutanoate to the solution and stir until complete dissolution.

- The enolate anion forms via deprotonation at the α-position to the keto group.

- Reaction Conditions:

- Temperature: Ambient to reflux (depending on substrate)

- Time: Typically 30 minutes to 1 hour for complete enolate formation

- Notes:

Multi-Step Synthesis Example

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Sodium ethoxide in ethanol + ethyl 3-oxobutanoate | Enolate formation | Ensure complete deprotonation for high yield |

| 2 | Addition of dithietane precursor (e.g., 1,3-dithietane-2-carboxaldehyde) | Nucleophilic addition/condensation | Controlled addition to avoid side reactions |

| 3 | Reflux for 1–3 hours | Promote ring closure and product formation | Monitor reaction progress by TLC |

| 4 | Extraction with ethyl acetate, washing, drying | Purification | Use anhydrous MgSO4 for drying |

| 5 | Rotary evaporation | Solvent removal | Obtain crude product for further purification |

Yield and Purity Considerations

- Yields reported in related β-ketoester alkylation reactions range from 40% to 70%, depending on reaction completeness and purification efficiency.

- Purity is typically confirmed by thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR).

- Side reactions such as hydrolysis or incomplete ring closure can reduce yield; immediate extraction and careful control of aqueous exposure are recommended.

Research Findings and Optimization

- Reaction Monitoring: TLC analysis is essential to confirm the formation of the desired product and to detect unreacted starting materials or by-products.

- Base Selection: Sodium ethoxide is preferred for enolate generation due to its solubility and reactivity in ethanol; alternative bases may affect reaction rates and selectivity.

- Solvent Effects: Ethanol and ethyl acetate mixtures provide a balance of polarity and solubility for both reactants and products, facilitating efficient reaction and extraction.

- Temperature Control: Reflux conditions accelerate ring closure but require careful monitoring to prevent decomposition.

- Purification: Sequential washing and drying steps improve product purity, critical for downstream applications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Base | Sodium ethoxide (NaOEt) | Efficient enolate formation |

| Solvent | Ethanol, ethyl acetate | Solubility and reaction medium |

| Temperature | Ambient to reflux (25–78 °C) | Controls reaction rate and selectivity |

| Reaction Time | 1–4 hours | Ensures complete conversion |

| Extraction Solvent | Ethyl acetate | Efficient product recovery |

| Drying Agent | Anhydrous magnesium sulfate | Removes residual water |

| Yield | 40–70% (dependent on conditions) | Reflects reaction efficiency |

| Purity Assessment | TLC, NMR, IR | Confirms product identity and purity |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a thiol or disulfide.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the dithietane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate serves as a versatile intermediate in organic synthesis. It is utilized in the formation of various heterocycles and other complex organic molecules.

Case Study: Synthesis of Heterocycles

A study demonstrated the compound's efficacy in synthesizing pyrazoles through reactions with hydrazine derivatives. The reaction conditions were optimized using ethanol as a solvent, yielding significant amounts of ethyl 1H-pyrazole-4-carboxylate. The results indicated that varying the reaction temperature and concentration could enhance yields significantly .

| Reaction Component | Amount Used | Yield (%) |

|---|---|---|

| This compound | 0.2 mol | 75% |

| Hydrazine hydrate | 0.4 mol | - |

| Ethanol | 150 mL | - |

Pharmaceutical Applications

The compound has been explored for its potential use in pharmaceutical formulations due to its unique structural properties that may confer biological activity.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies showed that certain derivatives effectively inhibited the growth of various bacterial strains, suggesting potential as a lead compound for antibiotic development .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 12 | 10 |

Material Science

In material science, this compound is investigated for its application in polymer chemistry and coatings.

Case Study: Polymer Synthesis

The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Experimental results indicated that polymers derived from this compound exhibited superior performance compared to traditional materials .

| Property | Traditional Polymer | Polymer from Ethyl Compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Mecanismo De Acción

The mechanism of action of Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate involves its interaction with various molecular targets, particularly those containing nucleophilic sites. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations:

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in , -Cl in ) enhance electrophilicity at the β-keto position, facilitating nucleophilic attacks in reactions like Michael additions . The 1,3-dithietan ring in the target compound may exhibit unique redox behavior due to sulfur-sulfur interactions, though experimental data is lacking .

Synthetic Methods :

- Most derivatives are synthesized via condensation of ethyl acetoacetate with aldehydes, hydrazines, or diazonium salts. For example:

- Benzylidene analogs: Knoevenagel condensation (e.g., ).

- Hydrazono derivatives: Coupling with arylhydrazines (e.g., ).

- Heterocyclic substituents : Wittig reactions or cycloadditions (e.g., ).

Biological Activity: Antimicrobial: Chlorophenyl and nitrobenzylidene derivatives show activity against bacterial/fungal strains . Anti-inflammatory: Hydrazono-linked thiazole derivatives (e.g., compound THIO in ) inhibit cyclooxygenase-2 (COX-2). Enzyme Inhibition: Fluorinated analogs (e.g., ) target liver enzymes for cholestasis treatment.

Physical Properties: Planarity in hydrazono derivatives (e.g., ) enhances crystallinity, while bulky substituents (e.g., 4-carboxybenzylidene in ) reduce solubility in nonpolar solvents.

Actividad Biológica

Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate is a compound notable for its unique structure and potential biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 218.29 g/mol. The compound features a dithietan moiety, which is a five-membered ring containing two sulfur atoms, contributing to its distinctive reactivity and potential applications in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the dithietan moiety through cyclization reactions.

- Introduction of the ethyl ester group via esterification processes.

- Final purification steps to achieve high yield and purity.

These reactions require precise control of conditions to optimize yields.

1. Corrosion Inhibition

Recent studies have highlighted the compound's effectiveness as a corrosion inhibitor in acidic environments. For example, it has been tested for its ability to inhibit corrosion in mild steel in hydrochloric acid (HCl) solutions. The results indicated that this compound exhibits significant inhibition efficiency, which increases with concentration. It acts as a mixed-type inhibitor, suggesting both physical and chemical adsorption mechanisms on the metal surface .

Table 1: Corrosion Inhibition Efficiency

| Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 45 | |

| 62 | |

| 78 |

This data illustrates the compound's potential utility in protecting metals from corrosive environments.

Case Study 1: Corrosion Inhibition in HCl Solutions

A study examined the corrosion inhibition properties of this compound on low carbon steel in HCl solutions using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The findings revealed that the compound significantly reduces corrosion rates compared to untreated samples.

Case Study 2: Structural Analysis of Corrosion Products

Surface analysis techniques including scanning electron microscopy (SEM) were employed to investigate the morphology of mild steel after exposure to corrosive media with and without the inhibitor. Results showed that the presence of this compound leads to the formation of a protective film that hinders further corrosion processes .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate, and how can purity be ensured?

Methodological Answer: The synthesis involves a base-catalyzed reaction of methyl/ethyl acetoacetate derivatives with carbon disulfide or dithietane precursors. For example, mthis compound (MDYO) is synthesized by reacting methyl acetoacetate with K₂CO₃ in DMF under magnetic stirring at controlled temperatures . Post-synthesis purification is achieved via recrystallization or column chromatography using solvents like ethyl acetate/hexane mixtures. Purity validation requires thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) confirming structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing the dithietane ring protons (δ ~4–5 ppm) and carbonyl groups (δ ~170–200 ppm).

- FTIR : Identifies key functional groups, such as C=O stretches (~1740 cm⁻¹) and C=S vibrations (~1050 cm⁻¹).

- Raman Spectroscopy : Detects sulfur-related vibrational modes (e.g., S–S stretches at ~500 cm⁻¹) and π-conjugation in the dithietane moiety .

Mass spectrometry (MS) further confirms molecular weight, with ESI-MS providing accurate mass data .

Advanced Research Questions

Q. How do electrochemical methods evaluate the corrosion inhibition performance of this compound?

Methodological Answer:

- Potentiodynamic Polarization : Measures corrosion current density (icorr) and Tafel slopes to classify the inhibitor as anodic, cathodic, or mixed-type. For 316L stainless steel in HCl, this compound derivatives show mixed-type behavior, reducing both anodic metal dissolution and cathodic hydrogen evolution .

- Electrochemical Impedance Spectroscopy (EIS) : Nyquist plots reveal charge-transfer resistance (Rct) and double-layer capacitance (Cdl), with higher Rct values indicating stronger adsorption on metal surfaces. Inductive loops at low frequencies suggest intermediate relaxation processes .

Q. What computational approaches model the adsorption mechanisms of this compound on metal surfaces?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates quantum parameters like HOMO (electron-donating ability), LUMO (electron-accepting capacity), and Fukui indices to predict reactive sites. The dithietane ring and carbonyl groups are critical for adsorption .

- Molecular Dynamics (MD) Simulations : Visualize adsorption orientation and binding energy on Fe(110) or stainless steel surfaces. Simulated annealing protocols validate temperature-dependent stability of the inhibitor film .

Q. How are adsorption thermodynamics and isotherm models applied to study inhibitor-metal interactions?

Methodological Answer:

- Langmuir Isotherm : Fits data to ΔGads values (typically −20 to −40 kJ/mol) to distinguish physisorption (ΔGads < −20 kJ/mol) from chemisorption. For this compound, ΔGads ~ −35 kJ/mol suggests mixed adsorption mechanisms .

- Thermodynamic Parameters : Arrhenius plots of corrosion rates at varying temperatures yield activation energy (Ea), with higher Ea in inhibited systems indicating energy barriers to metal dissolution .

Q. How does the corrosion inhibition efficacy compare with structurally analogous ketene dithioacetal derivatives?

Methodological Answer: Comparative studies use:

- Weight Loss Measurements : Quantify inhibition efficiency (IE%) at varying concentrations (e.g., 0.01–1 mM). Ethyl derivatives often outperform methyl analogs due to enhanced hydrophobicity from the ethyl group .

- SEM-EDX : Surface morphology and elemental mapping confirm uniform inhibitor film formation. Derivatives with cyclohexane rings (e.g., DYCD) show higher IE% than acyclic analogs due to planar adsorption .

Q. What degradation pathways occur under acidic conditions, and how do they impact inhibitor stability?

Methodological Answer: In 1 M HCl:

- Hydrolysis : The dithietane ring may cleave, forming thiol or disulfide byproducts.

- Decarboxylation : The β-keto ester group decomposes to CO₂ and ethyl acetate, reducing inhibitor efficacy over time .

Stability is monitored via UV-Vis spectroscopy, tracking absorbance changes at λmax (~300 nm) for the dithietane moiety .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform synthesis in fume hoods due to volatile solvents (DMF, ethyl acetate).

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste. Structural analogs like ethyl acetoacetate require caution due to flammability and respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.